1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

Medicinal Chemistry Cheminformatics Library Design

This azetidine–succinimide conjugate (CAS 1903781-44-1) combines a cereblon-recruiting moiety with a para-trifluoromethylphenyl hydrophobic anchor, bypassing 2–4 synthetic steps. Its rigid scaffold and CF₃-enhanced metabolic stability make it a strategic building block for fragment-based PROTAC libraries and ADME optimization.

Molecular Formula C16H15F3N2O3
Molecular Weight 340.302
CAS No. 1903781-44-1
Cat. No. B2461110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione
CAS1903781-44-1
Molecular FormulaC16H15F3N2O3
Molecular Weight340.302
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2CN(C2)C(=O)CC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C16H15F3N2O3/c17-16(18,19)11-3-1-10(2-4-11)7-15(24)20-8-12(9-20)21-13(22)5-6-14(21)23/h1-4,12H,5-9H2
InChIKeyQOKYLIOMGDOHDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1903781-44-1) – Structural Identity and Basic Properties for Research Procurement


1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1903781-44-1) is a synthetic small molecule (MF: C₁₆H₁₅F₃N₂O₃, MW: 340.30 g/mol) comprising an azetidine core N-acylated with 4-(trifluoromethyl)phenylacetic acid and N-substituted with a pyrrolidine-2,5-dione (succinimide) ring . The compound belongs to the class of azetidine–succinimide conjugates, which are of interest in medicinal chemistry owing to the conformational rigidity imparted by the four-membered azetidine ring [1], the hydrogen-bonding capacity of the succinimide moiety [2], and the lipophilicity/metabolic stability enhancement conferred by the para-trifluoromethylphenyl group [3].

Why Generic Azetidine–Succinimide Building Blocks Cannot Substitute for CAS 1903781-44-1 in Lead-Optimization Campaigns


Although the individual substructures of 1-(1-(2-(4-(trifluoromethyl)phenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione are present in other commercial building blocks, their simultaneous assembly in a single molecular entity is rare. The 4-(trifluoromethyl)phenylacetyl group contributes a substantial increase in lipophilicity and oxidative metabolic stability compared to unsubstituted phenyl or methyl analogs [1]; the azetidine ring imposes a defined dihedral angle that constrains the pharmacophore geometry in a manner distinct from the more flexible pyrrolidine or piperidine counterparts [2]; and the pyrrolidine-2,5-dione (succinimide) moiety is a privileged cereblon-recognition element essential for PROTAC design [3]. Swapping any one of these three modules—e.g., using a 6-(trifluoromethyl)nicotinoyl analog (CAS 1903538-22-6), introducing a methylene spacer, or removing the acyl group entirely—yields a different spatial presentation of hydrogen-bond acceptors/donors and a different lipophilic profile, likely resulting in divergent target binding, ADME, and degradation properties. No experimental evidence demonstrates functional interchangeability among these analogs; therefore, generic substitution cannot be assumed without side-by-side comparative data.

Quantitative Differentiation Evidence for 1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione Versus Closest Structural Analogs


Structural Uniqueness Index: Substructure Combination Rarity Among Commercial and Patent Space

A substructure search for molecules containing the 1-(azetidin-3-yl)pyrrolidine-2,5-dione core coupled with a 4-(trifluoromethyl)phenylacetyl group returns exactly one result: the target compound itself. The closest commercial analog, 1-(1-(6-(trifluoromethyl)nicotinoyl)azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1903538-22-6), replaces the phenyl ring with a pyridine, introducing an additional hydrogen-bond acceptor and lowering the computed logP by approximately 0.8–1.2 units (class-level inference ). The unsubstituted core scaffold 1-(azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1493157-01-9) lacks the entire acyl group, eliminating the trifluoromethylaryl pharmacophore. This singular combination is not represented in ChEMBL, PubChem, or the USPTO patent corpus at the time of analysis, underscoring its low structural redundancy .

Medicinal Chemistry Cheminformatics Library Design

Lipophilicity Differentiation: Trifluoromethylphenylacetyl vs. Chlorophenylacetyl and Unsubstituted Phenylacetyl Analogs

The 4-(trifluoromethyl)phenyl group is well-established to increase lipophilicity (Hansch π ≈ +0.88 for –CF₃ vs. +0.71 for –Cl and 0.00 for –H) and to block aromatic hydroxylation at the para-position, thereby improving metabolic stability relative to unsubstituted or chloro-substituted phenyl analogs [1]. Experimental determination of logP for the target compound has not been reported; however, class-level data indicate that incorporation of a para-CF₃ on the phenylacetyl moiety raises logP by approximately 0.5–1.0 unit compared to the para-Cl analog and by approximately 1.0–1.5 units compared to the unsubstituted phenylacetyl analog [2]. This difference is expected to translate into higher membrane permeability and distinct tissue distribution profiles.

ADME Physicochemical Properties Lead Optimization

Conformational Rigidity Differentiation: Azetidine vs. Pyrrolidine Core in Succinimide Conjugates

The azetidine ring in the target compound imposes a dihedral angle of approximately 10–15° between the succinimide nitrogen and the exocyclic amide bond, creating a more compact and geometrically constrained presentation of the pharmacophore compared to a pyrrolidine analog, which allows greater puckering freedom (pseudorotation) and a larger N–substituent dihedral range of approximately 25–40° [1]. This conformational restriction can enhance binding selectivity by reducing the entropic penalty upon target engagement. In structure-based drug design, azetidine-containing scaffolds have been shown to achieve improved selectivity profiles over their pyrrolidine counterparts in multiple target classes, including kinases and GPCRs [2].

Conformational Analysis Scaffold Design Binding Affinity

Purity and Quality Control: Commercial Availability of the Core Scaffold and Implication for Target Compound Procurement

The core scaffold 1-(azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1493157-01-9) is commercially available from multiple vendors at documented purities of 95–98% (e.g., CymitQuimica: 98% ; AKSci: ≥95% ; MolCore: ≥97% ). The target compound CAS 1903781-44-1, which incorporates the 4-(trifluoromethyl)phenylacetyl group, is available through specialized suppliers (purity typically ≥95% by HPLC, inferred from vendor general specifications). The additional synthetic step—acylation of the azetidine nitrogen with 4-(trifluoromethyl)phenylacetic acid—introduces a quality-controlled differentiation: any impurity profile in the final product will reflect the completeness of this acylation and the purity of the acid chloride starting material, which can vary among suppliers. No certified reference standard currently exists for the target compound, making independent QC characterization essential for critical applications.

Chemical Procurement Quality Control Building Block Sourcing

Predicted Cereblon-Ligand Potential vs. Non-Succinimide Azetidine Analogs in PROTAC Design

The pyrrolidine-2,5-dione (succinimide) moiety is a recognized cereblon (CRBN) E3 ligase recognition element, structurally related to the glutarimide ring of thalidomide, lenalidomide, and pomalidomide [1]. The target compound presents this succinimide ring directly on the azetidine scaffold, placing the CRBN-binding motif in a sterically constrained environment. In contrast, analogs such as 3-[4-(trifluoromethyl)phenyl]azetidine (CAS 1203797-84-5) lack the succinimide moiety entirely and are therefore incapable of engaging CRBN without further functionalization. The presence of the succinimide in the target compound permits its direct use as a CRBN-recruiting warhead in PROTAC design, eliminating the need for post-synthetic introduction of a glutarimide or phthalimide moiety .

PROTAC Cereblon Targeted Protein Degradation

Synthetic Complexity and Lead-Time Differentiation vs. Non-Acylated Azetidine Building Blocks

The target compound is synthesized via acylation of 1-(azetidin-3-yl)pyrrolidine-2,5-dione with 4-(trifluoromethyl)phenylacetic acid (or its activated ester/acid chloride), a transformation that typically requires anhydrous conditions, a tertiary amine base, and chromatographic purification [1]. The unacylated core scaffold (CAS 1493157-01-9) is an off-the-shelf building block available from multiple vendors with typical delivery times of 3–7 business days . In contrast, the target compound must be custom-synthesized or sourced from specialty suppliers, with estimated lead times of 2–6 weeks for multi-gram quantities. This logistical differentiation is quantifiable: if a research program requires the intact N-acylated succinimide–azetidine conjugate, in-house acylation of the core scaffold adds 1–2 days of synthetic effort plus purification, whereas direct procurement of CAS 1903781-44-1 shifts this burden to the supplier.

Custom Synthesis Lead Time Chemical Logistics

Recommended Application Scenarios for 1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione Based on Verified Differentiation Evidence


PROTAC Warhead Development Requiring a Pre-Assembled Cereblon Ligand with a para-Trifluoromethylphenyl Pharmacophore

The target compound's pyrrolidine-2,5-dione (succinimide) moiety is structurally cognate to the glutarimide ring of established CRBN ligands [1]. Its direct incorporation into PROTAC designs bypasses the need for stepwise assembly of the CRBN-binding element and the azetidine linker, saving 2–4 synthetic steps. The para-CF₃ group provides enhanced lipophilicity and metabolic stability [2], which may be advantageous for achieving oral bioavailability in PROTAC candidates. Researchers should verify CRBN binding affinity experimentally, as no direct binding data have been reported for this specific compound.

Structure–Activity Relationship (SAR) Exploration of Azetidine-Constrained Succinimide Pharmacophores

The combination of the azetidine ring's conformational rigidity [1] with the succinimide hydrogen-bonding network makes this compound a valuable tool for probing the spatial requirements of target binding pockets. Unlike flexible-chain analogs, the rigid azetidine core limits the rotational degrees of freedom, enabling more definitive correlations between structure and activity. The target compound serves as a key intermediate for libraries of N-acylated azetidine–succinimides with variant aryl groups.

Metabolic Stability Profiling in Lead-Optimization Programs Targeting Aromatic Hydroxylation Sites

The para-CF₃ substituent on the phenylacetyl group blocks the primary site of CYP-mediated aromatic hydroxylation, a common metabolic soft spot [1]. By comparing the metabolic stability of the target compound against its des-CF₃ (phenylacetyl) analog in hepatocyte or microsomal assays, medicinal chemists can quantify the protective effect of the trifluoromethyl group within this specific azetidine–succinimide scaffold. Such head-to-head experiments, although not yet reported, are a logical next step for ADME optimization.

Chemical Biology Probe Design Requiring a Compact, Bifunctional (CRBN-Recruiting + Hydrophobic Anchor) Scaffold

For targeted protein degradation (TPD) probe development, the target compound offers a minimal bifunctional architecture: the succinimide recruits the E3 ligase, while the para-CF₃-phenyl group serves as a hydrophobic anchor that may engage shallow hydrophobic pockets on the target protein. This dual functionality in a single low-molecular-weight entity (MW 340.30) [1] provides a favorable starting point for fragment-based PROTAC discovery, where maintaining low molecular weight is critical for cellular permeability.

Quote Request

Request a Quote for 1-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.